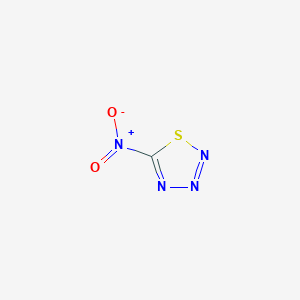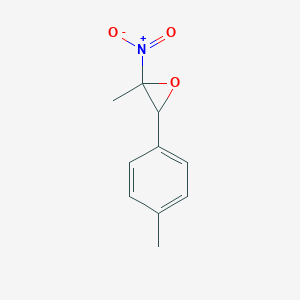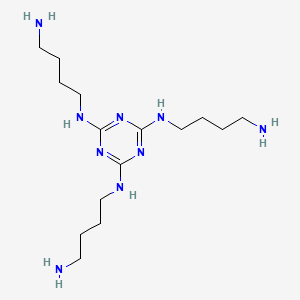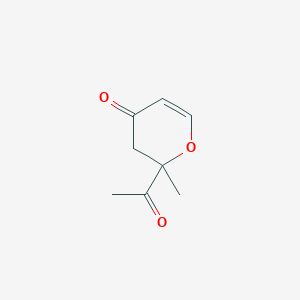![molecular formula C23H34N2O4Sn2 B14313554 N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine CAS No. 110301-95-6](/img/structure/B14313554.png)
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound features two trimethylstannyl groups attached to a propane-1,3-diamine backbone through a phenyl ring. The presence of the trimethylstannyl groups imparts distinct chemical reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-{[(trimethylstannyl)oxy]carbonyl}phenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation of the stannyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl groups, yielding the corresponding phenyl derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the stannyl groups yields stannic derivatives, while reduction results in the formation of phenyl derivatives.
Scientific Research Applications
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine involves the interaction of the stannyl groups with various molecular targets. The stannyl groups can form stable complexes with metal ions, facilitating their transport and delivery. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects through these modifications.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(2-{[(trimethylsilyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
N~1~,N~3~-Bis(2-{[(trimethylgermyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications where the formation of stable complexes and specific reactivity are required.
Properties
CAS No. |
110301-95-6 |
|---|---|
Molecular Formula |
C23H34N2O4Sn2 |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
trimethylstannyl 2-[3-(2-trimethylstannyloxycarbonylanilino)propylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4.6CH3.2Sn/c20-16(21)12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17(22)23;;;;;;;;/h1-4,6-9,18-19H,5,10-11H2,(H,20,21)(H,22,23);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
WNFRQIZLNLQELW-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1NCCCNC2=CC=CC=C2C(=O)O[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
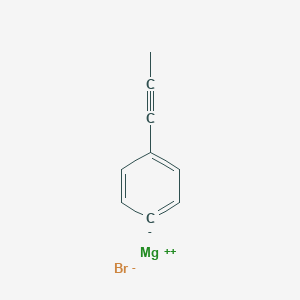
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
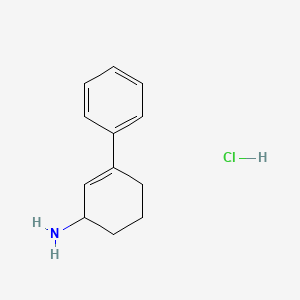
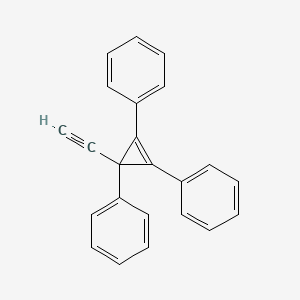
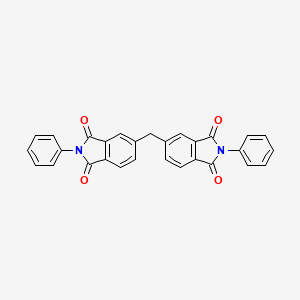

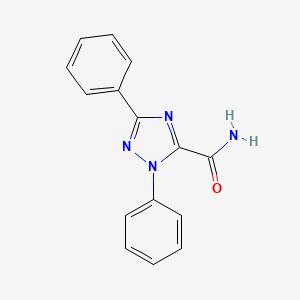
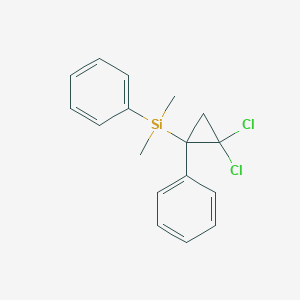
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
